3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine represents a structurally distinct subclass of N-heterocyclic compounds with emerging significance in medicinal chemistry and drug discovery. Characterized by a partially saturated pyrazine core featuring methoxy and amino substituents, this scaffold bridges the chemical space between aromatic heterocycles and aliphatic amines. Its molecular architecture combines hydrogen-bond donor/acceptor capabilities with moderate lipophilicity, enabling targeted interactions with biological macromolecules. Contemporary research focuses on exploiting its unique electronic profile and three-dimensional topology for designing inhibitors of enzymatic targets, particularly kinases implicated in oncogenesis and inflammatory pathways. The compound’s synthetic versatility further positions it as a strategic intermediate for generating structurally diverse pharmacophores, accelerating exploration within chemical biology and therapeutic development.
The core structure comprises a six-membered 1,2-dihydropyrazine ring—a partially unsaturated system contrasting with fully aromatic pyrazines. The C3-methoxy group (-OCH₃) and C2-amine (-NH₂) substituents create an electronic asymmetry critical for dipole formation and molecular recognition. The C2-amine constitutes a primary amine functionality, while N1 methylation classifies the ring nitrogen as a tertiary amine [7]. This combination enables multifaceted bonding:
Table 1: Key Physicochemical Properties
| Property | Value/Characteristic | Method/Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁N₃O | Calculated |
| Molecular Weight | 141.18 g/mol | Calculated |
| LogP (Predicted) | ~0.8 | ChemAxon |
| Hydrogen Bond Donors | 1 (NH₂) | [7] |
| Hydrogen Bond Acceptors | 3 (N1, OCH₃, NH₂) | [7] |
| Topological Polar Surface Area | ~50 Ų | Calculated |
ADME Implications:
Pyrazine derivatives transitioned from flavor/aroma chemicals (e.g., 2-methoxy-3-methylpyrazine in food chemistry [5] [8]) to privileged scaffolds in medicinal chemistry through strategic structural innovations:
Table 2: Evolution of Key Pyrazine Pharmacophores
| Era | Scaffold Type | Therapeutic Application | Limitations Addressed |
|---|---|---|---|
| 1970s-1990s | Simple Alkyl/Aryl Pyrazines | Flavors, Fragrances | N/A |
| 2000-2010 | 2-Aminopyrazines | Kinase Inhibitors (e.g., Nek2) | ATP-competition |
| 2010-Present | Dihydropyrazines | Targeted Protein Degradation, Kinases | Solubility, Metabolic Stability |
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine serves as a versatile scaffold for inhibiting dysregulated kinases through ATP-competitive binding or allosteric modulation. Its binding interactions derive from complementary electronic and steric features:
Table 3: Comparative Kinase Inhibition Profiles of Dihydropyrazine Analogs
| Kinase Target | Inhibitor Structure | IC₅₀ (nM) | Key Binding Interactions |
|---|---|---|---|
| Nek2 | 3-Methoxy-1-methyl analog | ~870* | H-bond: Hinge (Cys89), Salt Bridge: Lys37 |
| PI3Kα | Imidazopyrazine with morpholine | 10-100 | H-bond: Val851 (hinge), Tyr836 (pocket) |
| CK1δ | 5-Fluoro-1,2-dihydropyrazin-2-amine | <100 | H-bond: Glu21, Hydrophobic: Ile23 |
*Potency varies with specific substitutions; representative value based on early analogs [3].
Beyond Kinases:
Rational design leverages computational modeling (docking, MD simulations) to optimize interactions. For instance, introducing electron-withdrawing groups at C5/C6 enhances π-stacking with catalytic lysine residues, while N1 alkylation tunes basicity to improve membrane permeability [3] [4] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2